N-butyl-6-chloropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

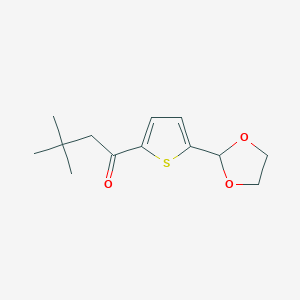

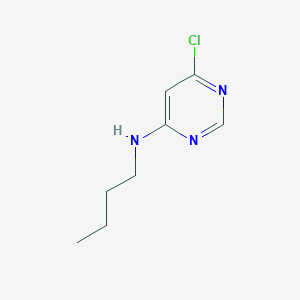

“N-butyl-6-chloropyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3 . It has an average mass of 185.654 Da and a monoisotopic mass of 185.071976 Da .

Molecular Structure Analysis

The molecular structure of “N-butyl-6-chloropyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butylamino group and at the 6-position with a chlorine atom .科学的研究の応用

Amination Processes

The amination of halogenated pyrimidines, including compounds similar to N-butyl-6-chloropyrimidin-4-amine, has been studied for its utility in synthesizing amino-substituted pyrimidines. These processes often involve the treatment of halogenated pyrimidines with potassium amide in liquid ammonia, leading to the formation of amino-substituted derivatives. Such transformations are influenced by the choice of halogen and the accessibility of the pyrimidine nucleus, affecting the mechanism of amination. This area of research is crucial for the development of new synthetic methodologies in organic chemistry (Rasmussen & Plas, 2010).

Molecular Recognition and Binding

The synthesis and binding properties of amine-containing, cytosine-based ditopic receptors demonstrate the ability of these compounds to complex with guanosine monophosphate (GMP), showcasing the potential of N-butyl-6-chloropyrimidin-4-amine derivatives in molecular recognition and binding studies. Such compounds, which include base pairing and ammonium electrostatic binding subunits, are expected to serve as efficient receptors for prototypical purine-derived substrates, highlighting their applications in biochemical and pharmaceutical research (Furuta, Magda, & Sessler, 1991).

Antihypertensive and Antitumor Activities

Derivatives of N-butyl-6-chloropyrimidin-4-amine have been evaluated for their potential in medical applications, including their antihypertensive and antitumor activities. For instance, certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown the ability to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, suggesting their utility as antihypertensive agents. Moreover, some derivatives have exhibited significant antitumor activities, underscoring the importance of such compounds in the development of new therapeutic agents (Bennett et al., 1981); (De-qing, 2011).

Synthesis and Optimization

The synthesis of new N-arylpyrimidin-2-amine derivatives, including those related to N-butyl-6-chloropyrimidin-4-amine, involves optimized Buchwald-Hartwig amination conditions. This research contributes to the field of organic synthesis, providing a methodology for the preparation of heterocyclic compounds, which are crucial in pharmaceutical development (El-Deeb, Ryu, & Lee, 2008).

Safety and Hazards

特性

IUPAC Name |

N-butyl-6-chloropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMGITJOGBLZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650004 |

Source

|

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26423-00-7 |

Source

|

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B1346316.png)